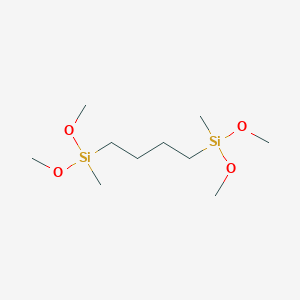
3,8-Dimethoxy-3,8-dimethyl-2,9-dioxa-3,8-disiladecane
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3,8-Dimethoxy-3,8-dimethyl-2,9-dioxa-3,8-disiladecane is a chemical compound with the molecular formula C10H24O4Si2 It is a member of the organosilicon compounds, which are characterized by the presence of silicon atoms within their molecular structure
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3,8-Dimethoxy-3,8-dimethyl-2,9-dioxa-3,8-disiladecane typically involves the reaction of dimethoxymethylsilane with appropriate reagents under controlled conditions. The reaction is carried out in an inert atmosphere to prevent unwanted side reactions. The process involves the following steps:
Reaction of Dimethoxymethylsilane: Dimethoxymethylsilane is reacted with a suitable alkylating agent in the presence of a catalyst.
Purification: The resulting product is purified using techniques such as distillation or chromatography to obtain the desired compound with high purity.
Industrial Production Methods
In an industrial setting, the production of this compound involves large-scale synthesis using automated reactors. The process is optimized for efficiency and yield, ensuring that the compound is produced in sufficient quantities for commercial applications. The reaction conditions are carefully controlled to maintain consistency and quality.
化学反応の分析
Types of Reactions
3,8-Dimethoxy-3,8-dimethyl-2,9-dioxa-3,8-disiladecane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The methoxy groups can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Alkyl halides, acyl chlorides.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield silanols, while substitution reactions can produce a variety of organosilicon derivatives.
科学的研究の応用
3,8-Dimethoxy-3,8-dimethyl-2,9-dioxa-3,8-disiladecane has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organosilicon compounds.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential use in drug delivery systems and as a component in medical devices.
Industry: It is used in the production of specialty materials, coatings, and adhesives due to its unique properties.
作用機序
The mechanism of action of 3,8-Dimethoxy-3,8-dimethyl-2,9-dioxa-3,8-disiladecane involves its interaction with specific molecular targets. The compound can form stable complexes with various biomolecules, influencing their activity and function. The pathways involved include:
Binding to Proteins: The compound can bind to proteins, altering their conformation and activity.
Interaction with Enzymes: It can act as an inhibitor or activator of certain enzymes, affecting metabolic pathways.
類似化合物との比較
Similar Compounds
- 3,6-Dimethoxy-3,6-dimethyl-2,7-dioxa-3,6-disilaoctane
- 2-Octanol, 8,8-dimethoxy-2,6-dimethyl-
Uniqueness
3,8-Dimethoxy-3,8-dimethyl-2,9-dioxa-3,8-disiladecane is unique due to its specific molecular structure, which imparts distinct chemical and physical properties
特性
CAS番号 |
875909-99-2 |
|---|---|
分子式 |
C10H26O4Si2 |
分子量 |
266.48 g/mol |
IUPAC名 |
4-[dimethoxy(methyl)silyl]butyl-dimethoxy-methylsilane |
InChI |
InChI=1S/C10H26O4Si2/c1-11-15(5,12-2)9-7-8-10-16(6,13-3)14-4/h7-10H2,1-6H3 |
InChIキー |
SWIWVYUDWDVRPX-UHFFFAOYSA-N |
正規SMILES |
CO[Si](C)(CCCC[Si](C)(OC)OC)OC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![4-{4-[2-(2-Methoxyethoxy)ethoxy]-5-methyl-1,3-thiazol-2-YL}benzoic acid](/img/structure/B12613365.png)
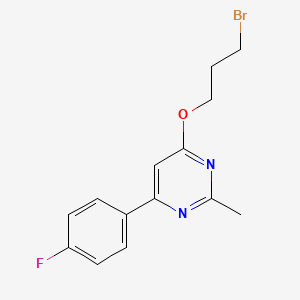
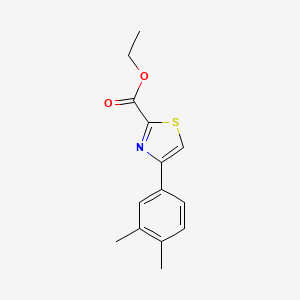
![N-Cyclopropyl-4-[4-(4-fluorophenyl)-1,3-thiazol-5-yl]pyrimidin-2-amine](/img/structure/B12613386.png)
![[2-(Nonan-4-yl)-1,3-oxazolidine-4,4-diyl]dimethanol](/img/structure/B12613391.png)
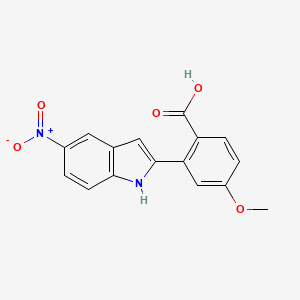
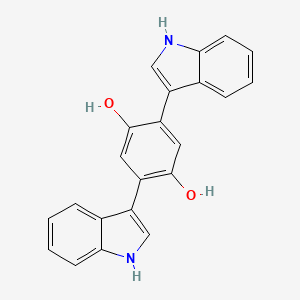
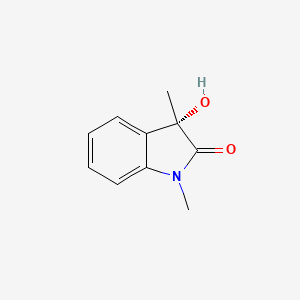
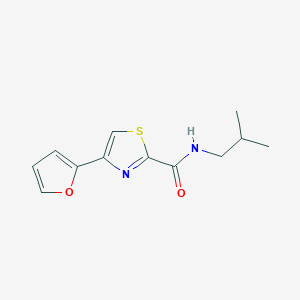
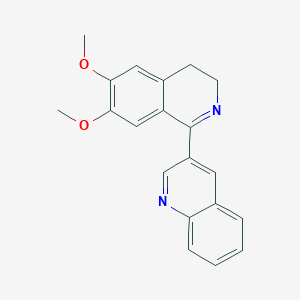
![(4-Nitrophenyl)(4-{[(pentyloxy)carbonyl]amino}phenyl)methyl carbonate](/img/structure/B12613427.png)
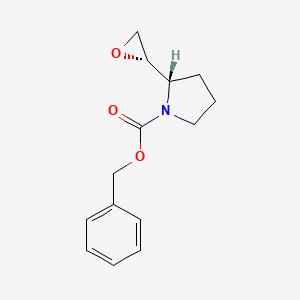
![N~1~,N~2~-Bis[(1R)-2-hydroxy-1-phenylethyl]ethanediamide](/img/structure/B12613461.png)
![Acetic acid;[5-(hydroxymethyl)-2,3-dihydrothiophen-2-yl] acetate](/img/structure/B12613468.png)
